Dideuteriomethanone (CAS 1664-98-8), commonly known as formaldehyde-d2, is a fundamental C1 isotopic labeling reagent characterized by the complete replacement of its formyl protons with deuterium. Commercially supplied as a stable polymer (paraformaldehyde-d2) or as a concentrated solution in D2O to prevent degradation, it delivers an isotopic purity typically exceeding 98 atom % D [1]. In industrial and advanced laboratory workflows, this compound serves as the premier precursor for installing -CD2- or -CD3 groups via reductive amination, hydroxymethylation, or cross-linking. Its primary procurement value lies in its ability to impart a precise M+2 mass shift and strong primary kinetic isotope effects (KIE) to downstream molecules, which are critical attributes for pharmaceutical metabolic blocking, quantitative proteomics, and mechanistic kinetic studies [2].
Substituting dideuteriomethanone with standard formaldehyde (CH2O) completely negates the primary kinetic isotope effect required to stabilize active pharmaceutical ingredients against enzymatic degradation, leading to rapid metabolic clearance of the resulting drug candidates [1]. Attempting to use alternative deuterated precursors, such as methanol-d4 (CD3OD) or methyl iodide-d3, requires complex, multi-step oxidation or deprotection sequences that severely compromise overall yield and risk isotopic scrambling [2]. Furthermore, utilizing partially deuterated formaldehyde (CHDO) introduces complex splitting in NMR spectra and fails to provide the clean, quantitative M+2 mass shift necessary for high-resolution mass spectrometry and proteomics labeling. Consequently, direct procurement of formaldehyde-d2 is mandatory to ensure >98% isotopic fidelity and single-step formylation efficiency [2].
When subjected to enzymatic oxidation by tungstoenzyme formaldehyde ferredoxin oxidoreductase, dideuteriomethanone demonstrates a significant primary kinetic isotope effect, dropping the specific activity of the enzyme by a factor of 3 compared to standard formaldehyde[1]. This robust resistance to C-D bond breaking directly translates to downstream deuterated APIs, proving that CD2O is the optimal precursor for synthesizing drug candidates requiring suppressed oxidative metabolism.
| Evidence Dimension | Enzyme specific activity (oxidoreductase cleavage rate) |
| Target Compound Data | Reduced by a factor of 3 |
| Comparator Or Baseline | Standard formaldehyde (CH2O) (Baseline rate) |
| Quantified Difference | 3-fold reduction in enzymatic cleavage rate |
| Conditions | 50 °C, anaerobic pre-steady-state kinetics |
Validates the compound's ability to impart strong metabolic resistance, justifying its procurement for the synthesis of stable deuterated pharmaceuticals.
Under UV irradiation in a static reaction chamber at 1000 mbar, dideuteriomethanone exhibits a photolysis isotope effect (jH2CO/jD2CO) of 3.16, meaning it degrades more than three times slower than its non-deuterated counterpart [1]. This enhanced photostability minimizes precursor loss during light-driven synthetic steps or atmospheric chamber studies, ensuring higher effective concentrations and more reproducible yields in photochemical environments.
| Evidence Dimension | Photolysis rate under UV irradiation |
| Target Compound Data | 3.16 times slower degradation |
| Comparator Or Baseline | Standard formaldehyde (CH2O) (Baseline degradation rate) |
| Quantified Difference | 3.16-fold reduction in photolysis rate |
| Conditions | 1000 mbar, static reaction chamber, UV light |
Ensures higher precursor survival and process efficiency in photochemical syntheses, reducing the need for excessive reagent equivalents.
In radical environments, the activation energy required for methyl radicals to abstract a hydrogen/deuterium atom from dideuteriomethanone is 7.9 kcal/mol, compared to only 6.2 kcal/mol for standard formaldehyde [1]. This 1.7 kcal/mol increase in the activation barrier significantly reduces unwanted chain-transfer or premature termination reactions when CD2O is used as a labeling agent in radical-initiated cross-linking or polymerization processes.
| Evidence Dimension | Activation energy for radical abstraction |
| Target Compound Data | 7.9 kcal/mol |
| Comparator Or Baseline | Standard formaldehyde (CH2O) (6.2 kcal/mol) |
| Quantified Difference | +1.7 kcal/mol higher activation barrier |
| Conditions | Photolysis of azomethane in the presence of formaldehyde, 80 °C to 180 °C |
Prevents premature degradation and unwanted side reactions in radical-rich processing environments, improving labeling efficiency.
Isotopic substitution in dideuteriomethanone shifts the fundamental symmetric stretching frequency (ν1) to 2056.4 cm⁻¹, completely separating it from the standard C-H stretching frequency of 2780 cm⁻¹ seen in non-deuterated formaldehyde [1]. This massive ~720 cm⁻¹ shift moves the absorption into a spectroscopically quiet region, allowing chemists to monitor formylation reactions in real-time without interference from the C-H bonds of the solvent or substrate matrix.
| Evidence Dimension | Fundamental symmetric stretching frequency (ν1) |
| Target Compound Data | 2056.4 cm⁻¹ |
| Comparator Or Baseline | Standard formaldehyde (CH2O) (2780 cm⁻¹) |
| Quantified Difference | ~720 cm⁻¹ shift into a distinct spectral region |
| Conditions | Gas-phase infrared absorption spectroscopy |
Enables precise, real-time analytical tracking of the reagent during complex multi-step syntheses, reducing workflow analytical bottlenecks.
Directly downstream of its 3-fold resistance to enzymatic cleavage, CD2O is the precursor of choice for installing -CD3 or -CD2R groups on pharmaceutical scaffolds via reductive amination. This application leverages the strong kinetic isotope effect to block CYP450-mediated oxidative demethylation, extending the half-life of the resulting drug candidates [1].
Capitalizing on its 3.16-fold slower photolysis rate compared to standard formaldehyde, CD2O is ideal for use in photochemical reactors and environmental simulation chambers. It serves as a stable tracer gas or a robust photochemical building block, ensuring that the reagent is not prematurely depleted by UV irradiation during long exposure times [2].
Because it provides a clean, interference-free M+2 mass shift without the isotopic scrambling seen in alternative precursors, CD2O is critical for stable isotope labeling by amino acids in cell culture (SILAC) and dimethyl labeling of peptides. The >98% isotopic purity ensures accurate quantification in high-resolution mass spectrometry workflows [3].
Utilizing the massive ~720 cm⁻¹ shift in its symmetric stretching frequency, CD2O is utilized in continuous-flow synthesis and in-situ IR monitoring. The distinct C-D absorption band at 2056.4 cm⁻¹ allows process chemists to track formylation kinetics in carbon-rich matrices without signal overlap from background C-H bonds [4].
Corrosive;Acute Toxic;Irritant;Health Hazard